3,4-Dichloro-5-isothiazolecarboxylic acid amide
Overview
Description
3,4-Dichloro-5-isothiazolecarboxylic acid amide is a chemical compound with the molecular formula C4HCl2NO2S It is a derivative of isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-isothiazolecarboxylic acid amide typically involves the chlorination of isothiazole derivatives. One common method is the reaction of 3,4-dichloroisothiazole-5-carboxylic acid with ammonia or amines under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained between 2-8°C to ensure the stability of the intermediate compounds .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The starting material, isothiazole, is chlorinated using chlorine gas in the presence of a catalyst. The resulting 3,4-dichloroisothiazole-5-carboxylic acid is then reacted with ammonia or amines to form the desired amide compound. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-isothiazolecarboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
3,4-Dichloro-5-isothiazolecarboxylic acid amide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-isothiazolecarboxylic acid amide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloroisothiazole-5-carboxylic acid
- 4,5-Dichloroisothiazole-3-carboxylic acid
- 2-Methyl-4-isothiazolin-3-one
Uniqueness
3,4-Dichloro-5-isothiazolecarboxylic acid amide is unique due to its specific substitution pattern on the isothiazole ring. The presence of both chlorine atoms and the carboxylic acid amide group imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
IUPAC Name |
3,4-dichloro-1,2-thiazole-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2OS/c5-1-2(4(7)9)10-8-3(1)6/h(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPVBHUHEVRNBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SN=C1Cl)C(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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